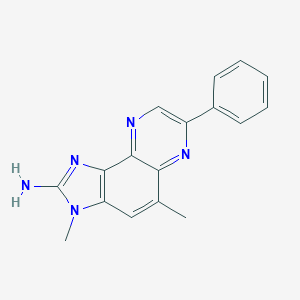

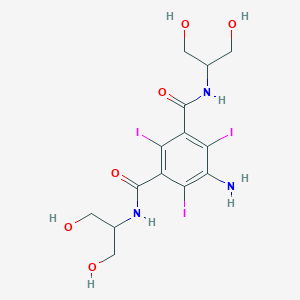

![molecular formula C6H10O3 B127496 (3S,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-醇 CAS No. 252873-50-0](/img/structure/B127496.png)

(3S,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-醇

描述

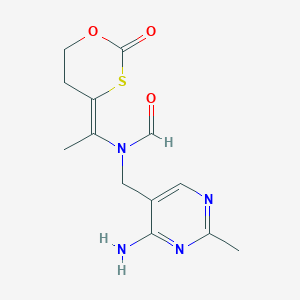

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a compound of significant interest in the field of medicinal chemistry, particularly as a key ligand in the synthesis of HIV protease inhibitors. This compound has been identified as a crucial component in the structure of darunavir, a drug used in the treatment of HIV/AIDS, which underscores its importance in pharmaceutical applications .

Synthesis Analysis

The synthesis of (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol has been approached through various methods. One reported strategy involves a stereoselective anti-aldol reaction using an ester-derived titanium enolate, which provides the compound in high enantiomeric excess . Another method describes a one-pot synthesis starting from furan and Cbz-protected glycol aldehyde, involving a [2+2]-photocycloaddition, hydrogenation, and lipase-catalyzed kinetic resolution, yielding the target compound with high yield and enantiomeric purity . Additionally, an enantioselective synthesis using commercially available sugar derivatives has been developed, featuring steps such as substrate-controlled hydrogenation and Baeyer-Villiger oxidation . These methods highlight the versatility and creativity in the synthetic approaches to access this compound with high stereoselectivity and enantiomeric excess.

Molecular Structure Analysis

The molecular structure of (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is characterized by the presence of multiple stereocenters, which are crucial for its biological activity. The configuration of these stereocenters is essential for the compound's efficacy as a ligand in HIV protease inhibitors. The synthesis methods mentioned ensure that the correct stereochemistry is achieved, which is a testament to the precision required in the synthesis of such complex molecules .

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of synthesizing HIV protease inhibitors. It serves as a building block that can be further functionalized and incorporated into larger, more complex molecules like darunavir. The stereocenters in the compound play a critical role in its reactivity, as they must be preserved throughout the chemical transformations to maintain the biological activity of the final drug molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol are not detailed in the provided papers, the high enantiomeric excess reported in its synthesis suggests that the compound has a well-defined chiral structure, which is likely to influence its solubility, melting point, and other physical properties. The compound's stability and reactivity would be influenced by the presence of the furofuran ring and the hydroxyl group, which are key functional groups in the molecule .

科学研究应用

1. 在 HIV 蛋白酶抑制剂中的应用

在 HIV 蛋白酶抑制剂中的合成: (3S,3aS,6aR)-六氢呋喃[2,3-b]呋喃-3-醇一直是几种 HIV 蛋白酶抑制剂合成中的关键组分。其中值得注意的是,它被用于合成达芦那韦,这是治疗 HIV/AIDS 的一种重要药物。它的合成涉及各种复杂的化学过程,包括立体选择性反羟醛反应、一锅合成方法和动力学拆分 (Ghosh、Li 和 Perali,2006); (Sevenich、Liu、Arduengo、Gupton 和 Opatz,2017); (Yu、Polniaszek、Becker、Cook 和 L. H. L. Yu,2007)。

用于药物开发的高效合成: 研究重点是开发这种化合物的有效合成方法,这对于生产 HIV 蛋白酶抑制剂至关重要。这些方法包括使用镧系元素催化剂和各种化学反应来实现高产率和对映体过量 (Ghosh、Markad 和 Robinson,2020); (Moore、Stringham、Teager 和 Yue,2016)。

在新型合成方法中的应用: 该化合物一直是开发新型合成方法的重点,包括光化学反应和有机和生物催化过程,展示了其在推进合成有机化学中的重要性 (Ghosh、Leshchenko 和 Noetzel,2004); (Kanemitsu、Inoue、Yoshimura、Yoneyama、Watarai、Miyazaki、Odanaka、Nagata 和 Itoh,2016)。

2. 有机合成中的方法学进展

新型合成路线的开发: 研究重点是开发六氢呋喃[2,3-b]呋喃衍生物构建的新型合成路线。这些研究突出了该化合物在促进有机合成技术进步中的作用 (Shu、Yang、Zhang、Wu、Zhu、Yin 和 Wu,2013)。

类似物和衍生物的合成: 该化合物已被用于合成各种类似物和衍生物,进一步展示了其在化学研究中的多功能性和重要性 (Bommena、Inti、Vysyaraju、Krishna 和 Bethanabatla,2015)。

属性

IUPAC Name |

(3aS,4S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDXYCHYMULCDZ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1[C@@H](CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456824 | |

| Record name | (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |

CAS RN |

252873-50-0 | |

| Record name | (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

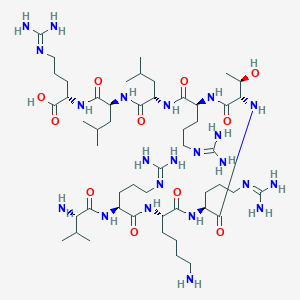

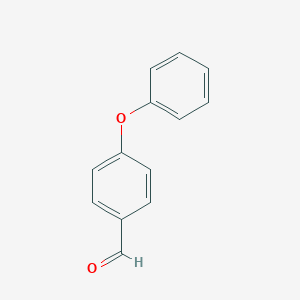

![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)

![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)